![molecular formula C17H21FN2O3 B2494942 tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1258638-81-1](/img/structure/B2494942.png)
tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of related spirocyclic compounds involves efficient and scalable synthetic routes. For example, Meyers et al. (2009) described scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for further selective derivation, highlighting the methods for accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009). Teng et al. (2006) also presented an efficient synthesis approach towards a spirocyclic oxindole analogue, demonstrating the potential for creating complex molecular structures through strategic synthetic steps (Teng et al., 2006).
Molecular Structure Analysis
Detailed molecular structure analyses, including X-ray diffraction studies, offer insights into the arrangement and bonding within spirocyclic compounds. Sanjeevarayappa et al. (2015) characterized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, providing structural confirmation through single-crystal X-ray diffraction data (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are influenced by their unique spirocyclic and piperidine frameworks. Kong et al. (2016) synthesized an important intermediate with a piperidine-1-carboxylate structure, showcasing the versatility of these compounds in forming biologically active structures (Kong et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for their application in chemical syntheses and pharmaceutical formulations. The crystal structure and physical properties analyses provide insights into the stability and behavior of these compounds under various conditions.
Chemical Properties Analysis
Chemical properties, such as reactivity, stability, and interaction with other molecules, define the utility of spirocyclic compounds in synthesis and potential drug development. Yao et al. (2023) and Ma et al. (2023) synthesized and characterized indole and indoline derivatives, exploring their structural and chemical properties through spectroscopic methods and X-ray crystallography, highlighting the compounds' potential in pharmaceutical applications (Yao et al., 2023), (Ma et al., 2023).
Scientific Research Applications
Efficient Synthesis and Chemical Properties
An efficient synthesis approach for spirocyclic oxindole analogues, specifically tert-butoxycarbonyl-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid, is detailed by Teng et al. (2006). This synthesis is scalable and avoids chromatographic purification, highlighting a key step in dianion alkylation and cyclization processes (Teng, Zhang, & Mendonça, 2006). Additionally, Meyers et al. (2009) developed two efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing the compound's versatility for further chemical modifications (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).
Crystal Structure and Spectroscopic Characterization
The crystal structure and spectroscopic characterization of a novel indoline derivative, tert-butyl 2′-amino-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, reveal the perpendicular orientation of oxindole and pyran moieties, with the structure being stabilized by various hydrogen bonds (Sharma, Brahmachari, Banerjee, Nurjamal, Kant, & Gupta, 2016).
Biological Evaluation and Synthesis of Derivatives
Further research has led to the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, with its structure confirmed by various spectroscopic techniques and evaluated for in vitro antibacterial and anthelmintic activities, showing moderate efficacy (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015). Additionally, a series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were synthesized and identified as potent, selective, and efficacious c-Met/ALK inhibitors, demonstrating significant pharmacological potential (Li, Wu, Tian, Zhang, & Wu, 2013).
Metabolic and Synthetic Applications
The in vitro metabolism of a dipeptidyl peptidase-4 inhibitor revealed the formation of a C-demethylated metabolite through nonenzymatic decarboxylation, emphasizing the compound's metabolic transformations and highlighting the influence of its structural components on stability and metabolic pathways (Yoo, Chung, Lee, Lee, Kang, & Kim, 2008).
Mechanism of Action
Target of Action
Spiro compounds, which this compound is a part of, have been shown to interact with a wide range of receptors . These interactions have resulted in significant interest in developing efficient methods to prepare spiro compounds .
Mode of Action
Due to their structure, spiro compounds interact with a wide range of receptors . This interaction could lead to various changes in the cellular environment, depending on the specific receptor and the nature of the interaction.
Biochemical Pathways
Spiro compounds have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors . These activities suggest that the compound could potentially affect a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by spiro compounds, it is likely that the compound could have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
tert-butyl 6-fluoro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-5-4-11(18)10-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLFDGYPSHRWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

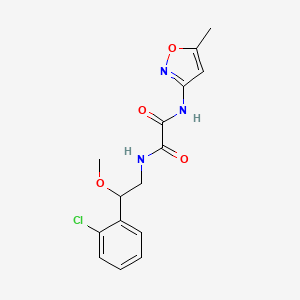
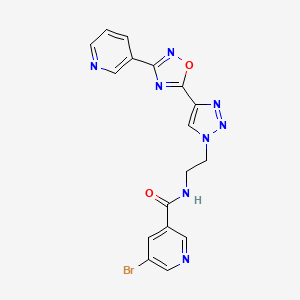

![(1R,5R)-1-(Bromomethyl)spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]](/img/structure/B2494866.png)
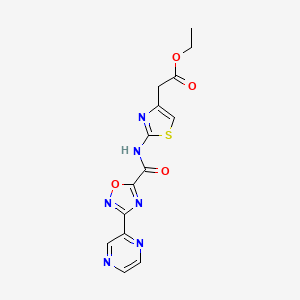
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[8-oxo-6-[(1-{[(pyridin-3-ylmethyl)amino]carbonyl}propyl)thio][1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2494868.png)
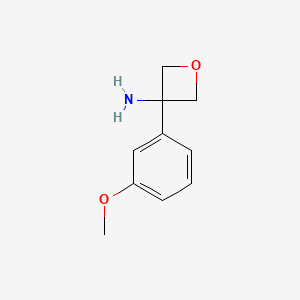
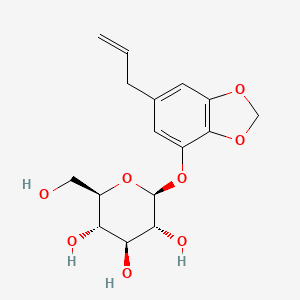

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2494873.png)
![9-benzyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2494875.png)

![Tert-butyl N-[[8-(prop-2-enoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2494879.png)
![Benzo[d][1,3]dioxol-5-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2494882.png)